6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1009838-58-7
Cat. No.: VC8189142
Molecular Formula: C14H6Cl3N3
Molecular Weight: 322.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009838-58-7 |
|---|---|
| Molecular Formula | C14H6Cl3N3 |
| Molecular Weight | 322.6 g/mol |
| IUPAC Name | 6-chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H6Cl3N3/c15-8-1-2-9(11(16)3-8)10-4-12(17)20-14-13(10)7(5-18)6-19-14/h1-4,6H,(H,19,20) |
| Standard InChI Key | AKLPIRULQXYNJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC3=C2C(=CN3)C#N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC3=C2C(=CN3)C#N)Cl |
Introduction
Chemical Identity and Structural Features
6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 1009838-58-7) is a nitrogen-rich heterocycle with the molecular formula C₁₄H₆Cl₃N₃ and a molecular weight of 322.58 g/mol . Its structure comprises a fused bicyclic system: a pyrrole ring condensed with a pyridine ring, forming the pyrrolo[2,3-b]pyridine scaffold. Key substituents include:
-
A 2,4-dichlorophenyl group at position 4, contributing to hydrophobic interactions and steric bulk.
-
A chlorine atom at position 6, enhancing electron-withdrawing effects and metabolic stability.
-
A carbonitrile group at position 3, enabling hydrogen bonding and dipole interactions.
The compound’s SMILES notation, N#Cc1c[nH]c2c1c(cc(n2)Cl)c1ccc(cc1Cl)Cl, encodes its substitution pattern and connectivity . X-ray crystallography of analogous pyrrolo[2,3-b]pyridines reveals planar aromatic systems with dihedral angles between the dichlorophenyl group and the core scaffold influencing binding pocket compatibility .
Synthesis and Manufacturing
The synthesis of 6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step protocols, as exemplified by patented routes for related pyrrolo-pyridine derivatives . A representative pathway includes:
-
Core Formation: Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to construct the pyrrolo[2,3-b]pyridine skeleton.
-
Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) to introduce the 6-chloro substituent.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a boronic ester intermediate with 2,4-dichlorophenylboronic acid to install the aryl group at position 4 .
-
Cyanation: Treatment with cyanating reagents (e.g., CuCN, KCN) to introduce the carbonitrile group at position 3.
Critical reaction parameters include temperature control (<100°C for cyclization steps) and the use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates . The final product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity .
Physicochemical and Pharmacokinetic Properties
The compound’s physicochemical profile is shaped by its halogen-rich structure:
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (<0.1 mg/mL) |
| LogP | 3.8 (predicted) |
| pKa | 4.2 (pyridine nitrogen) |
| Melting Point | 248–252°C (decomposition observed) |
| Stability | Stable under inert atmosphere |
The logP value indicates moderate lipophilicity, facilitating membrane permeability but posing challenges for formulation. Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage . In vitro metabolic assays using human liver microsomes reveal slow clearance (t₁/₂ = 120 min), primarily via CYP3A4-mediated oxidation of the dichlorophenyl group .
Biological Activity and Mechanism of Action
6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits potent inhibitory activity against salt-inducible kinase 2 (SIK2), a serine/threonine kinase regulating lipid metabolism and cell proliferation . Key findings include:
-
Selectivity: >100-fold selectivity over SIK1 and SIK3 isoforms .
-
Cellular Efficacy: Suppression of adipogenesis in 3T3-L1 cells (EC₅₀ = 50 nM) and induction of apoptosis in triple-negative breast cancer lines (MDA-MB-231, IC₅₀ = 180 nM) .
Mechanistically, the compound binds to the ATP pocket of SIK2, stabilized by hydrogen bonds between the carbonitrile group and backbone amides (Val⁹⁶, Lys⁵⁸) and hydrophobic interactions with the dichlorophenyl moiety .
Comparative Analysis with Structural Analogs
The 6-chloro substitution distinguishes this compound from related pyrrolo[2,3-b]pyridines. The table below highlights key differences:
| Compound | Substitutions | SIK2 IC₅₀ (nM) | LogP |
|---|---|---|---|
| 6-Chloro-4-(2,4-dichlorophenyl)-... | 6-Cl, 4-(2,4-Cl₂Ph), 3-CN | 12 | 3.8 |
| 5-Bromo-4-(4-FPh)-pyrrolo[2,3-b]pyridine | 5-Br, 4-(4-FPh) | 45 | 3.2 |
| 4-(3,5-Cl₂Ph)-pyrrolo[2,3-b]pyridine | 4-(3,5-Cl₂Ph) | 85 | 4.1 |
The 6-chloro derivative’s enhanced potency correlates with improved van der Waals contacts in the SIK2 binding pocket, while its lower logP relative to 4-(3,5-Cl₂Ph) analogs reduces off-target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume